Viresin
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
YDNVNLDEILANDRLLVPYIKCLLDEGKKAPDAKELKEHIRXAL |
Origin of Product |
United States |
Molecular Genetics and Transcriptional Regulation of Virescens
Genomic Organization of the VIR Locus, Including Exons and Introns
The genomic architecture of the VIR locus has been characterized in detail, particularly in the date palm. The wild-type allele, designated as VIR+, spans a length of 1,653 base pairs. nih.gov This locus is situated on chromosome 4 in the date palm genome. nih.gov The gene is structured into three exons, which are the protein-coding regions, interspersed by two non-coding introns. nih.gov This exon-intron arrangement is a typical feature of eukaryotic genes and is crucial for the processing of the initial RNA transcript into a mature messenger RNA (mRNA) that can be translated into protein. A similar three-exon structure has also been reported for the VIR gene in oil palm.
The three exons of the VIR gene collectively encode the blueprint for the R2R3-MYB protein. nih.gov The R2 and R3 domains, which are characteristic of this transcription factor family, are highly conserved DNA-binding motifs that allow the protein to recognize and bind to specific sequences in the promoters of its target genes.
| Feature | Description | Source |
| Gene Name | VIRESCENS (VIR) | nih.gov |
| Location (Date Palm) | Chromosome 4 | nih.gov |
| Allele Length (VIR+) | 1,653 bp | nih.gov |
| Structure | 3 Exons, 2 Introns | nih.gov |
Allelic Diversity of VIRESCENS: Characterization of VIR+ and VIRIM Variants
The phenotypic diversity in fruit color is directly linked to the allelic variation at the VIR locus. Two primary alleles have been extensively studied: the wild-type allele (VIR+) and a dominant mutant allele known as VIRIM. nih.gov
VIR+ (Wild-Type): This allele is responsible for the production of a functional R2R3-MYB transcription factor. Its activity leads to the synthesis and accumulation of anthocyanins in the fruit's exocarp, resulting in red or dark-colored fruits. nih.gov
VIRIM (Mutant): This allele acts as a dominant-negative mutation. nih.gov Its presence, even in a single copy, disrupts the normal production of anthocyanins, leading to fruits that are yellow or green at maturity. nih.gov In oil palm, several independent mutant alleles have been identified that all result in the virescens (green) phenotype.
The prevalence of these different alleles within populations can have significant implications for agriculture, as fruit color is often used as an indicator of ripeness and quality.
| Allele | Phenotype | Functional Consequence | Source |
| VIR+ | Red/Dark Fruit Color | Production of functional R2R3-MYB protein, leading to anthocyanin synthesis. | nih.gov |
| VIRIM | Yellow/Green Fruit Color | Production of a non-functional, truncated protein that inhibits anthocyanin synthesis. | nih.gov |
Structural Elucidation of Allelic Differences and their Impact on Gene Product
The functional differences between the VIR+ and VIRIM alleles stem from a significant structural alteration within the VIRIM allele. This alteration is the insertion of a mobile genetic element, specifically a long terminal repeat (LTR) retrotransposon, into the third exon of the gene. nih.gov
This insertion has a critical impact on the gene's protein-coding sequence. It introduces a premature stop codon, which signals the cellular machinery to halt protein synthesis earlier than it should. nih.gov Consequently, the resulting protein is truncated, meaning it is shorter than the full-length, functional protein encoded by the VIR+ allele.
The truncation specifically affects the carboxy-terminal (C-terminal) domain of the R2R3-MYB protein. This domain is essential for the transcription factor's ability to activate its target genes. Without this activation domain, the protein can still bind to DNA via its intact R2R3 domains, but it cannot initiate the transcription of the genes involved in the anthocyanin biosynthesis pathway. This leads to the observed lack of pigmentation in fruits carrying the VIRIM allele. The premature termination of the protein effectively inactivates its function as a transcriptional activator. newswise.com
| Allele | Structural Feature | Impact on Gene Product | Source |
| VIR+ | Intact third exon. | Full-length R2R3-MYB protein with a functional C-terminal activation domain. | nih.gov |
| VIRIM | LTR retrotransposon insertion in the third exon. | Premature stop codon leading to a truncated protein lacking the C-terminal activation domain. | nih.gov |
Mechanisms of Transcriptional Control of VIRESCENS Gene Expression
The VIRESCENS gene product is itself a key component of transcriptional control, acting as a regulator for other genes. As an R2R3-MYB transcription factor, it governs the expression of structural genes that encode the enzymes for anthocyanin biosynthesis. frontiersin.orgnih.govnih.gov This regulation is often achieved through the formation of a protein complex known as the MBW complex, which consists of a MYB transcription factor (like VIRESCENS), a basic helix-loop-helix (bHLH) transcription factor, and a WD40 repeat protein. nih.gov This complex binds to the promoter regions of the target genes, thereby activating their transcription in a coordinated manner.
The expression of the VIRESCENS gene itself is also tightly regulated, both spatially and temporally. For example, in date palm, its expression is notably active during the Khalal stage of fruit ripening, which aligns with the period of color development. nih.gov The regulatory mechanisms that control the transcription of VIRESCENS are crucial for determining when and where anthocyanin production occurs in the plant.
Identification of Regulatory Elements Influencing VIR Locus Activity
The activity of the VIR locus is influenced by cis-regulatory elements within its promoter region. These are specific DNA sequences to which other transcription factors can bind to either enhance or suppress the transcription of the VIR gene. While the specific regulatory elements for the VIRESCENS gene are a subject of ongoing research, studies on other R2R3-MYB genes involved in anthocyanin regulation provide valuable insights.
The promoters of these genes often contain binding sites for various transcription factors that respond to both developmental cues and environmental signals. For instance, the bZIP transcription factor ELONGATED HYPOCOTYL 5 (HY5) is known to be a positive regulator of anthocyanin biosynthesis in response to light. It directly enhances the expression of R2R3-MYB activator genes by binding to G-box or ACE-box elements in their promoters. nih.gov
Furthermore, natural variations in the promoter sequences of R2R3-MYB activators can lead to different expression patterns and, consequently, variations in anthocyanin content. Epigenetic modifications, such as DNA methylation in the promoter region, have also been shown to play a role in regulating the expression of these key transcription factors. nih.gov These regulatory elements and the transcription factors that bind to them form a complex network that fine-tunes the expression of the VIRESCENS gene, ultimately controlling the color of the fruit.
Biochemical Mechanisms of Virescens Gene Product Function
Role as an R2R3-MYB Transcription Factor in Anthocyanin Biosynthetic Pathways
The VIRESCENS gene product functions as an R2R3-MYB transcription factor, a class of regulatory proteins known to control various biological processes in plants, including secondary metabolism, development, and stress responses. nih.govnih.govnih.gov In the context of fruit coloration, VIR specifically regulates the genetic expression of genes involved in the anthocyanin biosynthetic pathway. nih.govnih.govnih.gov The presence and activity of the wild-type VIR protein are associated with the production of significant amounts of anthocyanins, leading to red or dark-colored fruit exocarp in date palm and nigrescens fruit type in oil palm. nih.govresearchgate.netresearchgate.netnih.gov Conversely, mutations in the VIR gene, such as the VIRIM allele, result in reduced or absent anthocyanin synthesis and accumulation, leading to yellow or green fruit phenotypes. nih.govresearchgate.netresearchgate.netnih.gov This regulatory function highlights VIR's central role in determining fruit color by controlling the flux through the anthocyanin pathway.
Analysis of Protein Domain Architecture: Conserved R2 and R3 Motifs
The VIRESCENS protein, typical of R2R3-MYB transcription factors, contains two highly conserved DNA-binding motifs located in its N-terminal region, known as R2 and R3. nih.govresearchgate.netnih.govnih.gov These motifs are characterized by imperfect repeats, each folding into three alpha-helices that form a helix-turn-helix (HTH) structure essential for DNA binding. nih.govresearchgate.netnih.govnih.gov The R2 and R3 domains are crucial for the protein's ability to recognize and bind to specific DNA sequences, thereby regulating the transcription of target genes within the anthocyanin biosynthetic pathway. nih.govresearchgate.netnih.gov Studies have shown that these R2 and R3 motifs are conserved in both the wild-type (VIR+) and mutant (VIRIM) alleles of the VIRESCENS gene, although amino acid differences can exist within these domains when comparing VIR across different species like date palm and oil palm. nih.gov
Functional Significance of C-terminus Motifs (e.g., S6A, S6B, S6C) in VIRESCENS Protein
Beyond the conserved R2 and R3 DNA-binding domains in the N-terminus, the VIRESCENS protein, like other R2R3-MYB activators in subgroup 6, possesses variable motifs in its C-terminal region. nih.govresearchgate.net Three such conserved C-terminus motifs, designated S6A, S6B, and S6C, have been identified in the VIR+ protein sequence. nih.govresearchgate.netresearchgate.netsciprofiles.com These motifs are thought to play significant roles in determining the protein's function, including potential involvement in transcriptional regulation and protein-protein interactions. researchgate.net While the R2 and R3 domains are responsible for DNA binding, the C-terminal region, including these specific motifs, often dictates the protein's trans-regulatory activity and interactions with other components of the transcriptional machinery. researchgate.net Research indicates that the S6A motif, in particular, may be a decisive factor in the function of subgroup 6 R2R3-MYB proteins. researchgate.net Amino acid variations within or near these C-terminus motifs have been observed between different VIR alleles and cultivars, potentially contributing to differences in anthocyanin regulation and accumulation. nih.govresearchgate.netsciprofiles.com For instance, a specific amino acid at position 187 in the C-terminus, located immediately after S6B, was found to be unique to dark red-fruited date palm cultivars, suggesting its potential importance in anthocyanin regulation outside the R2 and R3 domains. nih.govsciprofiles.com
Molecular Interactions with Upstream Signaling Components and Downstream Biosynthetic Enzymes
The VIRESCENS protein, as a transcription factor, interacts with other cellular components to regulate anthocyanin biosynthesis. R2R3-MYB transcription factors involved in anthocyanin regulation commonly function as part of a multiprotein complex known as the MBW complex, which typically includes a MYB protein, a basic helix-loop-helix (bHLH) protein, and a WD40 repeat protein. nih.govnih.govbiorxiv.orgnih.gov This complex binds to the promoters of structural genes in the anthocyanin pathway, coordinating their expression. nih.govnih.gov While specific upstream signaling components directly interacting with VIRESCENS are not extensively detailed in the provided results, studies on related MYB factors indicate that their activity can be influenced by upstream signaling pathways, such as those involved in light perception and sugar sensing. biorxiv.org For example, SNF1-RELATED PROTEIN KINASE1 (SnRK1) has been shown to act upstream of PRODUCTION OF ANTHOCYANIN PIGMENT1 (PAP1), a related R2R3-MYB transcription factor, influencing flavonoid biosynthesis. biorxiv.org
Downstream of VIRESCENS, its primary interaction is with the regulatory regions of genes encoding enzymes in the anthocyanin biosynthetic pathway. nih.govnih.gov These structural genes include, but are not limited to, Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-hydroxylase (F3H), Dihydroflavonol 4-reductase (DFR), Anthocyanidin Synthase (ANS), and UDP-glucose-flavonoid 3-O-glucosyltransferase (UFGT). nih.govresearchgate.netmdpi.comfrontiersin.orgajol.inforesearchgate.net By binding to the promoters of these genes, likely as part of the MBW complex, VIRESCENS promotes their transcription, leading to the production of the enzymes necessary for anthocyanin synthesis and accumulation. nih.govnih.gov
Impact on Anthocyanin Synthesis and Accumulation Pathways
The VIRESCENS gene product has a profound impact on both the synthesis and accumulation of anthocyanins. As a transcriptional activator, the wild-type VIR protein upregulates the expression of the structural genes encoding the enzymes of the anthocyanin biosynthetic pathway. nih.govnih.gov This increased enzyme activity drives the metabolic flux through the pathway, leading to the de novo synthesis of various anthocyanidin precursors and ultimately, stable anthocyanin molecules. nih.govresearchgate.netmdpi.comajol.info The level of VIR gene expression and the activity of the VIR protein are positively correlated with the quantity of anthocyanins produced and accumulated in plant tissues, such as the fruit exocarp of date palm and oil palm. nih.govnih.govajol.inforesearchgate.net High levels of functional VIR protein result in significant anthocyanin accumulation, leading to intense red or dark coloration. nih.govnih.govresearchgate.net Conversely, reduced VIR function or expression leads to lower enzyme levels, decreased anthocyanin synthesis, and consequently, lighter or yellow coloration. nih.govresearchgate.netresearchgate.netnih.gov
Research findings demonstrate a clear correlation between VIR genotype and anthocyanin content. For example, studies in oil palm have shown significantly higher total anthocyanin content in the exocarp of nigrescens fruit (associated with normal VIR expression) compared to virescens fruit (associated with mutant VIR alleles). nih.govresearchgate.net
Here is a representation of typical anthocyanin content observed in different oil palm fruit types:
| Oil Palm Fruit Type | VIR Genotype | Total Anthocyanin Content (µg/g) - Early Stage (approx. 95 days after pollination) researchgate.net |
| Nigrescens (AT) | Wild-type VIR+ | 1302 |
| Virescens (AS) | Mutant VIRIM | 119 |
Note: Data represents approximate values from early fruit development stage (AS1/AT1) as reported in the source. researchgate.net
Mechanism of Dominant Negative Mutation by VIRIM Allele and Anthocyanin Inactivation
The VIRIM allele of the VIRESCENS gene acts as a dominant negative mutation, leading to the inactivation of anthocyanin synthesis and accumulation. nih.govresearchgate.netresearchgate.netnih.gov A dominant negative mutation occurs when the protein product of the mutant allele interferes with the function of the wild-type protein, even in the presence of a functional wild-type allele. genscript.com In the case of VIRIM, this dominant negative effect is often caused by insertions, such as the IM-like long terminal repeat retrotransposon (LTR-RT), or truncations within the coding sequence of the VIR gene, particularly affecting the C-terminal region of the protein. nih.govresearchgate.netnih.govresearchgate.netsciprofiles.com
These mutations result in the production of a truncated or altered VIR protein. researchgate.netresearchgate.netnih.gov Although the R2 and R3 DNA-binding motifs may remain conserved in the VIRIM protein, the altered C-terminus likely disrupts essential functional domains or interaction sites required for proper transcriptional activation or complex formation with bHLH and WD40 proteins. nih.govresearchgate.netnih.govresearchgate.net The non-functional or partially functional VIRIM protein can then compete with the wild-type VIR+ protein for binding to DNA target sites or interaction partners within the MBW complex. genscript.com By sequestering these components or forming non-productive complexes, the mutant VIRIM protein effectively reduces the activity of the wild-type protein, thereby inhibiting the transcription of anthocyanin biosynthetic genes and leading to the observed lack of anthocyanin production and the yellow fruit phenotype in heterozygous (VIR+/VIRIM) and homozygous mutant (VIRIM/VIRIM) genotypes. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net This dominant negative mechanism underscores the critical nature of the C-terminal region and proper protein interactions for the functional activity of the VIRESCENS transcription factor in regulating anthocyanin biosynthesis.
Biological Roles and Physiological Implications of Virescens Activity
Regulation of Exocarp Coloration Phenotypes in Date Palm Cultivars
The coloration of the fruit's outer skin, or exocarp, in date palms (Phoenix dactylifera) is a key trait that distinguishes different cultivars and is directly regulated by the VIRESCENS (VIR) gene. This gene acts as a molecular switch controlling the synthesis of anthocyanins, the pigments responsible for red and purple hues in many plants nih.gov.
The primary phenotypes observed in date palm fruits at the khalal (mature, crisp) stage are red and yellow. These colors are determined by the specific alleles of the VIR gene present in the cultivar researchgate.net.
Red Phenotype: Cultivars with red fruits possess at least one functional copy of the wild-type VIR gene, denoted as VIR⁺ . This allele produces a complete and active R2R3-MYB transcription factor. This protein binds to the promoter regions of genes in the anthocyanin biosynthesis pathway, activating their transcription and leading to the accumulation of red pigments in the fruit exocarp nih.govresearchgate.net.
Yellow Phenotype: The yellow fruit color arises from a naturally occurring mutation in the VIR gene. Research has identified that an insertion of a specific type of mobile genetic element, known as a copia-like LTR retrotransposon, into the third exon of the VIR gene disrupts its ability to produce a functional protein researchgate.netresearchgate.netresearchgate.net. This mutated allele, sometimes referred to as VIRcopia, results in a truncated, non-functional transcription factor. This truncated protein is believed to act as a dominant-negative inhibitor, meaning it not only is inactive itself but also interferes with the function of any normal protein produced from a VIR⁺ allele. This interference effectively shuts down the anthocyanin production pathway, preventing the formation of red pigments. In the absence of anthocyanins, the underlying yellow carotenoid pigments in the exocarp become visible researchgate.net.
This genetic mechanism in date palms is a notable example of parallel evolution, as a similar system involving mutations in the orthologous VIR gene also controls the red (nigrescens) and orange-red (virescens) fruit color polymorphism in the distantly related oil palm (Elaeis guineensis).
Table 1: Genotype-Phenotype Correlation in Date Palm Fruit Exocarp Color
| Genotype | Allele Combination | Resulting Protein | Anthocyanin Production | Fruit Color Phenotype |
| Homozygous Dominant | VIR⁺/VIR⁺ | Functional R2R3-MYB | Activated | Red |
| Heterozygous | VIR⁺/VIRcopia | Functional and Truncated | Inhibited (Dominant-Negative Effect) | Yellow |
| Homozygous Recessive | VIRcopia/VIRcopia | Truncated Only | Inhibited | Yellow |
Contribution to Plant Pigmentation and Developmental Processes
The activity of the VIRESCENS gene is a specific instance of a broader biological mechanism fundamental to plant life. The VIR gene product belongs to the R2R3-MYB family of transcription factors, one of the largest and most functionally diverse groups of regulatory proteins in plants nih.gov. These proteins are characterized by a highly conserved DNA-binding domain at their N-terminus, which contains two imperfect repeats (R2 and R3) that recognize and bind to specific DNA sequences in the promoters of their target genes nih.govnih.gov.
R2R3-MYB transcription factors are master regulators of the flavonoid biosynthesis pathway, which produces a wide array of secondary metabolites, including anthocyanins nih.gov. The VIRESCENS protein, like its counterparts in other species, does not work in isolation. It typically forms a regulatory complex with other types of transcription factors, namely those from the basic helix-loop-helix (bHLH) and WD40-repeat protein families. This multi-protein complex, often called the MBW complex, synergistically activates the expression of structural genes that encode the enzymes of the anthocyanin pathway.
The developmental role of VIRESCENS-like genes is primarily linked to pigmentation in specific tissues and at specific times. This temporal and spatial regulation is crucial for various developmental processes, such as:
Flower Coloration: In many species, R2R3-MYB factors are responsible for the intricate color patterns of flowers, which are vital for attracting pollinators.
Fruit Ripening: As seen in date and oil palms, these factors control the color changes that signal fruit maturity to seed-dispersing animals nih.govresearchgate.net.
Vegetative Tissue Pigmentation: In some plants, anthocyanins accumulate in leaves and stems, particularly in young tissues or in response to stress, a process also governed by R2R3-MYB proteins.
By controlling the precise location and timing of pigment production, VIRESCENS and its homologs play a critical role in the plant's life cycle, from reproduction to interactions with its environment.
Ecological and Evolutionary Significance of VIRESCENS-Mediated Traits
The fruit color polymorphisms controlled by the VIRESCENS gene have significant ecological and evolutionary implications. Fruit color is not merely a superficial trait; it is a critical component of the plant's strategy for survival and propagation.
Signal for Ripeness and Seed Dispersal: The most direct ecological function of VIRESCENS-mediated color change is signaling. The shift in color, for instance from green to red or orange, indicates that the fruit is ripe, and its seeds are mature. This visual cue is highly effective at attracting frugivores (fruit-eating animals), such as birds and mammals, which are the primary agents of seed dispersal for many plants earth.comnih.gov. Different colors may even be adapted to the visual systems of specific dispersers. For example, red fruits are highly conspicuous to birds, which have excellent color vision, against a background of green foliage earth.combiorxiv.org.
Agricultural Importance: In an agricultural context, the virescens phenotype in oil palms, characterized by a distinct color change from green to bright orange upon ripening, is a valuable trait. It provides a clear and unambiguous visual indicator of ripeness for harvesters, which helps to optimize harvest timing, reduce the collection of unripe bunches, and minimize yield losses nih.govresearchgate.netscispace.com. This contrasts with the nigrescens (black-fruited) variety, where the color change is less pronounced researchgate.net.
Evolutionary Adaptation: The persistence of different color alleles like those of the VIR gene within a population suggests they may offer distinct adaptive advantages under different ecological pressures. For example, while a conspicuous color may attract seed dispersers, it might also attract unwanted herbivores or pathogens. The specific balance of these interactions can vary geographically, potentially leading to the selection of different fruit colors in different environments nih.gov. The abundance of mutant VIR alleles in some African oil palm populations has been suggested to reflect historical cultural practices, where these distinct fruits were venerated for medicinal or magical properties, leading to human-mediated selection nih.govnih.gov.
Adaptive Responses to Environmental Cues Through Anthocyanin Modulation
The production of anthocyanins, regulated by VIRESCENS and similar R2R3-MYB transcription factors, is a key component of a plant's ability to adapt to environmental challenges. Anthocyanin accumulation is not constant but is dynamically modulated in response to a variety of abiotic stresses researchgate.netmagtech.org.cncabidigitallibrary.orgtaylorfrancis.com. This response is an adaptive mechanism that enhances plant survival.
Photoprotection (UV and High Light Stress): Anthocyanins are powerful photoprotectants. They accumulate in epidermal cells of leaves and fruits, where they act as a "sunscreen" by absorbing harmful ultraviolet (UV) radiation and excess visible light cabidigitallibrary.orgmdpi.comnih.govcosmeticsandtoiletries.comresearchgate.net. This shields the underlying photosynthetic tissues from damage, preventing photoinhibition and protecting cellular components like DNA from UV-induced mutations researchgate.netresearchgate.net. The expression of MYB transcription factors that activate the anthocyanin pathway is often upregulated by high light and UV exposure.
Antioxidant Activity and Oxidative Stress: Environmental stresses such as drought, salinity, and extreme temperatures lead to the overproduction of reactive oxygen species (ROS) within plant cells cabidigitallibrary.orgbohrium.com. ROS can cause significant oxidative damage to lipids, proteins, and nucleic acids. Anthocyanins are potent antioxidants that can scavenge these harmful molecules, thereby mitigating oxidative stress and protecting cellular integrity cabidigitallibrary.orgbohrium.commdpi.com. The upregulation of anthocyanin synthesis during these stress conditions is a crucial defense response.
Temperature Stress: The accumulation of anthocyanins has been widely observed as a response to low temperatures researchgate.netnih.gov. These pigments may help plants adapt to the cold, although the precise mechanisms are still being studied. Conversely, high temperatures can often inhibit the expression of anthocyanin regulatory genes, leading to poor color development in some fruits frontiersin.org.
In essence, the VIRESCENS-regulated anthocyanin pathway is a versatile tool that allows plants to physiologically adjust to fluctuating and often harsh environmental conditions. By modulating pigment production, plants can defend themselves against a range of stressors, highlighting the profound adaptive significance of this regulatory system.
Advanced Research Methodologies for Virescens Investigation
High-Throughput Genomic and Transcriptomic Approaches (e.g., RNA-Seq, DNA Sequencing)
High-throughput sequencing (HTS), including RNA sequencing (RNA-Seq) and DNA sequencing, has revolutionized the study of plant biology by providing comprehensive insights into genomes and transcriptomes. These technologies allow for the rapid acquisition and analysis of vast amounts of sequence data plos.orgnih.gov. RNA-Seq, specifically, is a powerful tool for elucidating the molecular components of cells and tissues and understanding functional genomic elements in response to various stimuli frontiersin.org. It enables the unbiased analysis of the entire pool of RNA molecules in a sample, facilitating gene discovery and regulatory network studies, including those related to stress responses in plants frontiersin.orgnih.gov. While initially widely used for detecting and identifying plant viruses, neglecting non-viral sequences mdpi.com, RNA-Seq can also provide host transcriptome data, allowing for the exploration of plant responses to various factors springernature.com. Studies on species like Helictotrichon virescens have utilized RNA-Seq to identify key genes and regulatory networks involved in responses to environmental stresses, such as low temperature, even in the absence of complete genomic information frontiersin.orgnih.gov. DNA sequencing, on the other hand, provides the foundational genomic information necessary for understanding the genetic architecture underlying traits and processes related to VIRESCENS. The combination of genomic and transcriptomic data allows for the identification of candidate genes, the analysis of gene expression profiles under different conditions, and the discovery of novel transcripts associated with VIRESCENS investigation.
Proteomic Characterization of VIRESCENS Protein and Interacting Partners
Proteomics, the large-scale study of proteins, plays a crucial role in understanding the functional aspects of VIRESCENS. This involves characterizing the VIRESCENS protein itself, if it is a protein, and identifying its interacting partners. Various proteomic approaches are employed, including measuring differential protein expression between samples exhibiting different VIRESCENS-related phenotypes, analyzing protein components in specific cellular complexes, and conducting proteome-wide screens to identify protein-protein interactions nih.gov. Techniques such as 2D-gel electrophoresis coupled with mass spectrometric analysis can reveal the protein composition of complexes, including host and potentially VIRESCENS-related protein components nih.gov. Identifying interacting proteins is essential for understanding the molecular pathways and networks in which the VIRESCENS protein functions frontiersin.org. For instance, purification and proteomic analysis of specific transcription factors have revealed interacting partners, confirming their ability to form complexes and suggesting tissue-specific interactions frontiersin.org. While global proteomics studies provide extensive datasets, further experiments using genetic, biochemical, and cell biological approaches are often necessary to fully characterize the functions of identified proteins and their interactions nih.gov.
Targeted Gene Editing and Functional Genomics in Plant Model Systems
Targeted gene editing techniques, such as CRISPR-Cas9, and other functional genomics approaches are indispensable for investigating the biological function of genes potentially involved in VIRESCENS. By specifically altering or disrupting candidate genes in plant model systems, researchers can assess their impact on VIRESCENS-related phenotypes, such as anthocyanin production or developmental processes. Functional genomics aims to understand the role of genes and their products plos.org. In the context of VIRESCENS, this could involve creating knockout or knockdown lines for candidate genes identified through genomic or transcriptomic studies. Observing the resulting phenotypic changes provides direct evidence for the gene's involvement in the VIRESCENS phenomenon. Plant model systems offer advantages for these studies due to established genetic tools and relatively well-characterized genomes.
Spectroscopic and Chromatographic Techniques for Anthocyanin Profiling and Quantification
Spectroscopic and chromatographic techniques are essential for the profiling and quantification of anthocyanins, which are often associated with the phenotypes being investigated in VIRESCENS studies. Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to separate, identify, and quantify individual anthocyanin compounds in plant extracts nih.govcreative-proteomics.com. UV-Vis spectroscopy provides valuable information about the chemical composition and structure of anthocyanins, including details about glycosylation and acylation patterns oup.comnih.govresearchgate.net. LC-MS combines chromatographic separation with mass analysis, offering high sensitivity for detection and structural elucidation creative-proteomics.com. While MS alone may not distinguish between positional isomers, combining it with complementary methods like Nuclear Magnetic Resonance (NMR) spectroscopy or using authentic standards can confirm the identity of anthocyanins nih.govcreative-proteomics.com. These techniques allow researchers to determine the specific types and amounts of anthocyanins present, which can be correlated with genetic or environmental factors being investigated in VIRESCENS research.
Computational Biology and Bioinformatics for Phylogenetic and Structural Analysis of R2R3-MYB Proteins
Computational biology and bioinformatics are critical for analyzing the large datasets generated by high-throughput technologies and for gaining insights into the evolutionary relationships and structural features of R2R3-MYB proteins, which are often implicated in regulating processes like anthocyanin biosynthesis. Phylogenetic analysis is used to explore the evolutionary relationships among R2R3-MYB proteins from different species, classifying them into subgroups based on evolutionary divergence and sequence similarity mdpi.comfrontiersin.orgimrpress.com. These analyses can reveal conserved functional roles within subgroups mdpi.com. Bioinformatics tools are used for multiple sequence alignments, construction of evolutionary trees, and assessment of branch reliability mdpi.comfrontiersin.org. Furthermore, bioinformatics enables the analysis of gene structure, conserved motifs, and protein sequence conservation within R2R3-MYB families mdpi.comimrpress.comresearchgate.net. This can provide insights into the structural features that may be important for protein function and interaction. Computational approaches also facilitate the analysis of gene duplication events and collinearity, helping to understand the expansion and diversification of R2R3-MYB families in different plant species frontiersin.orgresearchgate.netoup.com.
Comparative Genomics and Evolutionary Insights of Virescens Like Loci
Phylogenetic Relationships of R2R3-MYB Genes Across Diverse Plant Lineages
The R2R3-MYB family is one of the largest groups of transcription factors in plants, playing crucial roles in a wide array of processes including metabolism, development, and stress responses. uchicago.edumdpi.com Phylogenetic analyses across diverse plant lineages—from algae to angiosperms—have revealed the deep evolutionary origins and subsequent massive expansion of this gene family.
Initial studies proposed that the diversification of R2R3-MYB genes occurred before the split between monocots and dicots, a hypothesis confirmed by analyses showing that 15 major clades of these genes have representatives from across the plant taxa. researchgate.net The expansion of this gene family is not uniform; it is significantly biased toward subfamilies that share specific, highly homologous intron patterns. oup.com This expansion is thought to have been a driving force in the increasing complexity of angiosperms. oup.com
Whole-genome duplications, along with smaller-scale tandem and segmental duplications, have been major contributors to the proliferation of R2R3-MYB genes in land plants. researchgate.netoup.com For example, phylogenetic studies show that ancestral land plants already possessed ten subfamilies of R2R3-MYB proteins, with orthologs for seven of these found in earlier chlorophyte and charophycean algae. nih.gov The subsequent asymmetric duplication events within these subfamilies account for the vast number of R2R3-MYB proteins seen in embryophytes today. nih.gov
Seed plants, in particular, exhibit a greater diversity and number of R2R3-MYB gene copies compared to other vascular plant lineages like ferns and lycophytes. uchicago.edu This suggests that a significant expansion occurred during the evolution of seed plants. uchicago.edu Despite this, the core protein motifs are highly conserved across all land plants, indicating that orthologous genes likely retain similar DNA-binding capabilities and regulatory functions. uchicago.edu
| Evolutionary Event | Affected Lineage | Primary Mechanism | Outcome |
|---|---|---|---|
| Initial Diversification | Ancestral Land Plants | Establishment of 10 Subfamilies | Foundation for future expansion |
| Major Expansion | Seed Plants | Whole-genome & segmental duplications | Increased gene copy number and functional diversity |
| Lineage-Specific Duplication | Lycophytes & Gymnosperms | Gene duplication in specific subfamilies | Specialized gene functions within the lineage |
| Conservation of Motifs | All Land Plants | Strong selective pressure | Retention of core DNA-binding and regulatory functions |
Conservation and Diversification of VIR Homologs in Monocotyledonous and Dicotyledonous Species
The division between monocots and dicots represents a fundamental divergence in the evolutionary history of flowering plants. Examining gene homologs, such as those for VIRESCENS (VIR), across this divide offers insights into which functions are deeply conserved and which have diversified.
Studies on other gene families, like the Flowering Locus T (FT) genes, reveal that ancient gene duplication events that occurred after the monocot-dicot split led to the formation of distinct clades within monocots. frontiersin.org These clades were then subjected to different selection pressures, leading to functional diversification. frontiersin.org This pattern of duplication followed by divergence is a common theme in the evolution of gene families and likely applies to VIR homologs as well.
While direct, large-scale comparative studies on VIR homologs are less common in the literature, the principles observed in other gene families provide a framework for understanding their evolution. We can infer that core functions of VIR related to fundamental cellular processes are likely conserved across both monocots and dicots. However, lineage-specific duplications and subsequent neofunctionalization or subfunctionalization have probably led to diversified roles, contributing to the unique developmental and physiological traits of each group.
Evolutionary Trajectories of Anthocyanin Regulatory Genes
The evolution of anthocyanin biosynthesis provides a classic model for understanding how regulatory networks evolve. Anthocyanins are pigments responsible for many of the red, purple, and blue colors in plants, and their production is controlled by a well-conserved pathway. colorado.edu The evolution of new colors is often linked to changes in the expression of regulatory genes, particularly R2R3-MYB transcription factors. colorado.eduresearchgate.net
The regulatory framework is primarily controlled by the MYB–bHLH–WD40 (MBW) protein complex, where the MYB transcription factor plays a key role in activating the pathway. mdpi.com The evolution of this pathway has been shaped by changes in both the enzymes (structural genes) and the transcription factors that regulate them. colorado.edu
Evolutionary analyses suggest that changes in cis-regulatory elements of these transcription factor genes, rather than changes in the protein's function itself, are a primary driver of new pigmentation patterns. nih.gov For example, the evolution of pigmented kernels in maize from the colorless kernels of its progenitor, teosinte, is attributed to changes in the expression patterns of regulatory loci during kernel development. nih.gov
The diversification of MYB activators through events like tandem duplication has also played a significant role. In sweet potato, a cluster of three adjacent anthocyanin-related MYB genes (IbMYB1/2/3) arose from such duplications. mdpi.com These genes have since specialized, with one primarily controlling tuber flesh color and the others contributing to coloration in the leaves and skin, demonstrating subfunctionalization after duplication. mdpi.com
The versatility of anthocyanins in mitigating a range of terrestrial challenges, such as high radiation and drought, suggests that their regulatory pathways have been under strong selective pressure since the transition of plants to land. nih.gov Evolutionary analysis of the entire pathway reveals that certain genes, like CINNAMATE 4-HYDROXYLASE (C4H), show significant differences between aquatic and land plants, highlighting key adaptations during this major evolutionary leap. nih.gov
| Gene/Family Name | Abbreviation | General Function |
|---|---|---|
| R2R3-MYB | MYB | Transcription factor family regulating diverse processes |
| VIRESCENS | VIR | Gene locus associated with plant development/pigmentation |
| Flowering Locus T | FT | Gene involved in regulating flowering time |
| ATP-binding cassette B1 | ABCB1 | Auxin transporter protein |
| Cinnamate 4-hydroxylase | C4H | Enzyme in the phenylpropanoid pathway |
| Chalcone Isomerase | CHI | Enzyme in the flavonoid/anthocyanin pathway |
Future Directions and Emerging Research Avenues
Elucidating the Complete Regulatory Network Orchestrating VIRESCENS Function
Understanding the intricate regulatory network in which VIRESCENS operates is a critical area of ongoing research. VIRESCENS, as an R2R3-MYB transcription factor, is a dominant player in the regulation of anthocyanin biosynthesis thegoodscentscompany.com. Its function is often mediated through the formation of a multiprotein complex, typically involving basic helix-loop-helix (bHLH) and WD40 repeat (WDR) proteins, known as the MBW complex thegoodscentscompany.comthegoodscentscompany.com. This complex directly regulates the expression of various structural genes within the anthocyanin biosynthetic pathway thegoodscentscompany.com.
Beyond the core MBW complex, other transcription factors, such as alkaline leucine (B10760876) zipper (bZIP), WRKY, and NAC proteins, have also been implicated in the regulation of anthocyanin synthesis, often functioning through direct or indirect interactions with the MBW complex bmrb.io. Environmental factors, including light intensity and various abiotic stresses, are known to significantly influence the regulation of anthocyanin biosynthesis by MYB factors like VIRESCENS thegoodscentscompany.combmrb.io. Genes associated with responses to light stress or other abiotic stresses (e.g., UV-B radiation, low temperature, or drought) can exert strong effects on this regulatory network thegoodscentscompany.com. Future research will likely focus on comprehensively mapping these interactions and understanding how diverse signals converge to modulate VIRESCENS activity and, consequently, anthocyanin production.
Investigation of Post-Translational Modifications and Their Effects on VIRESCENS Protein Activity
Post-translational modifications (PTMs) are crucial mechanisms that regulate protein function, stability, localization, and interactions with other molecules nih.govontosight.ai. These modifications, which involve the covalent addition of functional groups or proteins to amino acids after translation, significantly increase the functional diversity of the proteome ontosight.ai. While PTMs are known to play vital roles in various biological processes, including plant development and stress responses, specific detailed research findings on the post-translational modifications of the VIRESCENS protein itself and their precise effects on its activity or the regulation of anthocyanin biosynthesis were not extensively detailed in the reviewed literature.
General studies on fruit quality regulation, which includes color, have indicated the involvement of translational regulation and PTMs such as ubiquitination, methylation, and acetylation researchgate.net. Research on viral and host proteins has also highlighted the importance of PTMs in regulating protein activity and interactions nih.govnih.govnih.govwikipedia.org. Future investigations are needed to identify specific PTMs occurring on the VIRESCENS protein and to elucidate how these modifications impact its interaction with other proteins in the regulatory network, its DNA-binding activity, its stability, and ultimately its ability to drive anthocyanin biosynthesis. Techniques such as mass spectrometry-based proteomics could be instrumental in identifying these modifications.
Application of Systems Biology Approaches to Model Anthocyanin Biosynthesis Integration
Systems biology approaches offer powerful tools for understanding and modeling complex biological pathways like anthocyanin biosynthesis. Computational modeling has been applied to the anthocyanin pathway to predict the effects of changes in enzyme function and activity on pigment production citeab.com. These models can help identify key components and "hotspots" in the pathway that are primary targets for evolutionary changes leading to shifts in flower color phenotypes citeab.com.
Mathematical models of the anthocyanin biosynthesis pathway, which include multiple branches and substrate competition, have been developed to describe the production of different anthocyanin pigments citeab.com. Implementing these models allows for the simulation of pathway evolution and the analysis of mutational patterns citeab.com. Furthermore, systems biology has been utilized to study the coordinated induction of anthocyanin biosynthesis and its broader effects on plant architecture and physiology frontiersin.org. Applying systems biology to integrate transcriptomic, metabolomic, and proteomic data related to VIRESCENS function and the anthocyanin pathway will be crucial for developing comprehensive models that can accurately predict pigmentation outcomes under various genetic and environmental conditions. This integrated approach can provide a holistic understanding of how the pathway is regulated and how it interacts with other cellular processes.
Genetic Engineering Strategies for Modulating Pigmentation Traits in Agriculturally Relevant Crops
The understanding of the genetic regulation of anthocyanin biosynthesis, particularly the role of transcription factors like VIRESCENS, has opened avenues for genetic engineering strategies to modify pigmentation traits in agriculturally relevant crops wikipedia.orgwikipedia.org. The identification of the VIRESCENS gene and the characterization of mutations affecting fruit color in species like oil palm demonstrate the potential for targeting this gene in breeding programs guidetopharmacology.org.
Genetic engineering techniques can be employed to modulate anthocyanin profiles and flower colors by manipulating genes in the flavonoid pathway wikipedia.orgwikipedia.org. This can involve the suppression of endogenous genes encoding enzymes in the pathway or the introduction of genes that promote the production of specific pigments wikipedia.orgwikipedia.orgwikipedia.org. For instance, suppressing flavonoid 3',5'-hydroxylase, an enzyme determining anthocyanin color, has been explored to change flower color in cyclamen wikipedia.org. Similarly, overexpression of genes like F3'5'H can alter flux in the pathway, leading to shifts in flower color wikipedia.org. Future research will focus on refining these techniques, exploring gene editing technologies, and identifying novel regulatory elements or genes that can be targeted to achieve precise and desirable pigmentation changes in a wider range of crops.
Unexplored Ecological Interactions and Environmental Stress Responses Linked to VIRESCENS
MYB proteins, including VIRESCENS, are known to play roles in plant responses to both biotic and abiotic stresses guidetopharmacology.org. Environmental conditions, such as UV-B radiation, low temperature, and drought, influence the regulation of anthocyanin biosynthesis by MYB factors thegoodscentscompany.com. The accumulation of anthocyanins in vegetative tissues under stress conditions is thought to be linked to their function as antioxidants, scavenging reactive oxygen species frontiersin.org.
Beyond the direct physiological responses to stress, the role of VIRESCENS-regulated pigmentation in mediating ecological interactions warrants further investigation. Plant color, largely determined by anthocyanins, can influence interactions with pollinators, herbivores, and pathogens. For example, changes in flower or fruit color can affect pollinator attraction and seed dispersal thegoodscentscompany.comfrontiersin.org. While general ecological interactions and plant responses to environmental stress have been studied, the specific impact of VIRESCENS-mediated pigmentation on these interactions and the adaptive significance of different pigmentation patterns in various ecological contexts remain areas for future exploration wikipedia.orgfrontiersin.orgmdpi.comfishersci.ca. Understanding how the VIRESCENS regulatory network integrates environmental signals to fine-tune pigmentation in response to ecological pressures is a promising research avenue.
Q & A
Q. What are the established methodologies for synthesizing Viresin with high purity, and how can researchers optimize these protocols for laboratory-scale production?
To synthesize this compound with high purity, researchers should:
- Conduct a systematic literature review to identify existing protocols and gaps in synthesis methods .
- Perform pilot experiments to assess yield and purity using techniques like NMR, HPLC, or mass spectrometry .
- Optimize reaction conditions (e.g., solvent, temperature, catalysts) through iterative testing, documenting deviations and outcomes .
- Validate purity via melting point analysis and chromatography, ensuring reproducibility by adhering to standardized reporting guidelines .
Q. How can researchers determine the structural stability of this compound under varying environmental conditions (e.g., temperature, pH)?
- Design stability assays using controlled environmental chambers to simulate conditions .
- Monitor degradation via spectroscopic methods (UV-Vis, FTIR) and quantify stability using kinetic modeling .
- Cross-validate results with differential scanning calorimetry (DSC) to assess thermal stability .
- Report deviations and replicate experiments to confirm robustness, ensuring alignment with reproducibility standards .
Q. What criteria should guide the selection of analytical techniques for characterizing this compound’s physicochemical properties?
- Prioritize techniques based on specificity (e.g., XRD for crystallinity, NMR for structural elucidation) .
- Validate methods using reference standards and calibration curves to ensure accuracy .
- Combine complementary techniques (e.g., HPLC with mass spectrometry) to address limitations of individual methods .
Advanced Research Questions
Q. What experimental design considerations are critical when investigating this compound’s interaction with cellular receptors to ensure reproducibility and statistical significance?
- Define a clear hypothesis and primary endpoints (e.g., binding affinity, dose-response curves) .
- Use randomized block designs to control for confounding variables (e.g., cell passage number, culture conditions) .
- Calculate sample size using power analysis to ensure statistical validity .
- Include positive/negative controls and blinded data analysis to mitigate bias .
- Document all parameters (e.g., incubation time, reagent batches) to enable replication .
Q. How should researchers address contradictions in experimental data regarding this compound’s bioactivity across different in vitro models?
- Conduct a meta-analysis of existing data to identify patterns or methodological inconsistencies .
- Replicate studies using standardized protocols (e.g., identical cell lines, assay conditions) .
- Apply multivariate regression to isolate variables (e.g., solubility, solvent effects) contributing to discrepancies .
- Validate findings with orthogonal assays (e.g., SPR for binding, functional assays for activity) .
Q. What computational modeling approaches are most effective for predicting this compound’s pharmacokinetic properties, and how can these models be validated experimentally?
- Use molecular dynamics simulations to assess binding kinetics and QSAR models for ADME prediction .
- Validate in silico results with in vitro permeability assays (e.g., Caco-2 cells) and in vivo pharmacokinetic studies .
- Compare predicted vs. observed plasma concentration curves, refining models using Bayesian inference .
Q. How can researchers ensure data integrity when analyzing this compound’s dose-dependent toxicity using high-throughput screening (HTS)?
- Implement automated data pipelines with built-in quality checks (e.g., Z’-factor for assay robustness) .
- Apply normalization methods to correct for plate-to-plate variability .
- Use cluster analysis to identify outliers and confirm hits with dose-response validation .
- Share raw datasets and analysis code in supplementary materials to enhance transparency .
Methodological Resources
- Experimental Reproducibility : Follow guidelines for detailed method documentation and data sharing .
- Statistical Analysis : Use tools like R or Python for robust data modeling, adhering to FAIR principles .
- Ethical Compliance : Ensure all studies involving biological materials comply with institutional review protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
